molecular formula C14H23NO B14538764 4-Ethynyl-1-isopropyldecahydro-4-quinolinol CAS No. 62233-41-4

4-Ethynyl-1-isopropyldecahydro-4-quinolinol

Cat. No.: B14538764
CAS No.: 62233-41-4
M. Wt: 221.34 g/mol
InChI Key: DVUPWIYHTVICBC-UHFFFAOYSA-N
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Description

4-Ethynyl-1-isopropyldecahydro-4-quinolinol is a complex organic compound with the molecular formula C13H21NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes an ethynyl group and an isopropyl group attached to a decahydroquinolinol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-isopropyldecahydro-4-quinolinol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a quinoline derivative followed by hydrogenation and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high-pressure hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-isopropyldecahydro-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-1-isopropyldecahydro-4-quinolinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isopropyldecahydro-4-quinolinol involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-4-ol: A monohydroxyquinoline with a hydroxy group at position 4.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness

4-Ethynyl-1-isopropyldecahydro-4-quinolinol is unique due to the presence of both an ethynyl group and an isopropyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

62233-41-4

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-ethynyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C14H23NO/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14/h1,11-13,16H,5-10H2,2-3H3

InChI Key

DVUPWIYHTVICBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2C1CCCC2)(C#C)O

Origin of Product

United States

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